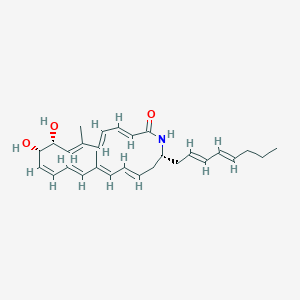

Heronamide C

Description

(3E,5E,7E,9R,10S,11Z,13E,15E,17E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one has been reported in Streptomyces with data available.

elicits changes in cell morphology of cancer cells; isolated from Streptomyces; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C29H39NO3 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

(3E,5E,7E,9R,10S,11Z,13E,15E,17E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,13-10+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27+,28-/m1/s1 |

InChI Key |

QUZNSWBEDCHESP-PLHCRRTDSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C[C@@H]1C/C=C/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antifungal Enigma: A Technical Guide to the Mechanism of Action of Heronamide C

Introduction: The Rise of a Novel Antifungal Candidate

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates an urgent expansion of our antifungal armamentarium. In this landscape, natural products remain a vital source of novel chemical scaffolds with unique mechanisms of action. Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp., has emerged as a promising candidate with potent and broad-spectrum antifungal activity.[1][2][3] This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its molecular interactions within the fungal cell, explore the downstream cellular consequences, and provide detailed experimental protocols to further interrogate its intricate biological functions.

This compound's structure, a 20-membered macrolactam ring, is crucial for its biological activity.[1] The stereochemistry and the presence of a C16-C17 double bond are particularly critical for its potent antifungal effects, highlighting a specific and chiral recognition at its target site.[4][5] Unlike many clinically used antifungals that target ergosterol biosynthesis or cell wall synthesis, this compound appears to exert its effects through a direct interaction with the fungal cell membrane.[2]

The Core Mechanism: Targeting the Fungal Cell Membrane

Current evidence strongly indicates that the primary target of this compound is the fungal cell membrane.[2] This interaction is not a simple, non-specific disruption but rather a nuanced process involving specific components of the lipid bilayer.

Direct Interaction with Membrane Lipids

Studies have revealed a direct and tight physical interaction between this compound and the saturated hydrocarbon chains of membrane phospholipids.[1][2] This interaction is thought to be the initial and critical step in its antifungal activity. The specificity for saturated hydrocarbon chains suggests a novel mode of action compared to polyenes like Amphotericin B, which primarily interact with ergosterol.[6] This unique targeting of lipid components could be a key factor in its broad-spectrum activity and may offer an advantage against fungal species with altered sterol compositions.

The consequence of this interaction is a significant perturbation of the membrane's structural integrity. It is hypothesized that this compound disrupts the organization of membrane microdomains, often referred to as lipid rafts.[2] These specialized membrane regions are enriched in specific lipids and proteins and are crucial for various cellular processes, including signaling and trafficking. By altering the structure of these microdomains, this compound likely triggers a cascade of downstream events that ultimately lead to fungal cell death.

Morphological Consequences: A Disrupted Cell Envelope

A hallmark of this compound's activity is the induction of abnormal cell wall morphology in fission yeast.[2] This observation provides a compelling link between the initial membrane disruption and subsequent cellular damage. The fungal cell wall's integrity is intrinsically linked to the underlying plasma membrane, which directs the synthesis and deposition of cell wall components. By perturbing the membrane, this compound indirectly compromises the structural support of the cell wall, leading to morphological defects and likely increased susceptibility to osmotic stress.

Hypothesized Downstream Effects and Signaling Cascades

While direct evidence is still emerging, the profound impact of this compound on membrane integrity strongly suggests the activation of downstream signaling pathways that respond to cell envelope stress.

Potential Activation of the Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical stress response mechanism in fungi that is activated by insults to the cell wall or plasma membrane. It is plausible that the membrane perturbations caused by this compound are sensed by membrane-spanning sensor proteins, leading to the activation of a downstream MAP kinase cascade. This would ultimately result in a transcriptional response aimed at reinforcing the cell wall. However, the continuous presence and disruptive action of this compound may overwhelm this repair mechanism, leading to cell lysis.

Disruption of Ion Homeostasis and Membrane Potential

A logical consequence of significant membrane disruption is the loss of ion homeostasis. While not yet experimentally confirmed for this compound, many membrane-active antifungals act as ionophores, creating pores or channels that dissipate critical ion gradients across the membrane.[7] This would lead to a collapse of the membrane potential, disrupting numerous cellular processes that are dependent on it, such as nutrient uptake and ATP synthesis.

Induction of Apoptotic Pathways

Disruption of the plasma membrane and the subsequent cellular stress can be a potent trigger for programmed cell death, or apoptosis, in fungi.[8][9] Key events in fungal apoptosis include the production of reactive oxygen species (ROS), cytochrome c release from the mitochondria, and the activation of metacaspases.[10] The membrane-damaging effects of this compound could initiate such a cascade, leading to a controlled dismantling of the fungal cell.

Experimental Validation: A Guide to Elucidating the Mechanism

To further dissect the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for investigating its interaction with the fungal cell membrane and the subsequent cellular responses.

Table 1: Key Experimental Approaches and Their Rationale

| Experimental Approach | Rationale |

| Fluorescence Microscopy | To visualize the localization of this compound and its effect on membrane integrity and organization. |

| Lipid Bilayer Interaction Assays | To quantify the binding affinity and specificity of this compound to different lipid components in a controlled, in vitro system. |

| Patch-Clamp Electrophysiology | To investigate the potential ionophore activity of this compound by measuring ion currents across the fungal plasma membrane. |

| Lipidomics Analysis | To identify specific changes in the lipid composition of fungal membranes upon treatment with this compound. |

| Signaling Pathway Analysis | To determine if this compound activates specific stress response pathways, such as the CWI pathway or apoptosis. |

Detailed Experimental Protocols

Protocol 1: Visualization of Membrane Interaction using Fluorescence Microscopy

This protocol utilizes fluorescent dyes to visualize the interaction of this compound with the fungal cell membrane.

1. Fungal Strain and Culture Conditions:

-

Use a relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus, or a model yeast like Saccharomyces cerevisiae).

-

Culture the fungus to the mid-logarithmic phase in appropriate liquid media.

2. Staining with Membrane-Specific Dyes:

-

Filipin Staining for Ergosterol Localization:

-

Wash the fungal cells with phosphate-buffered saline (PBS).

-

Incubate the cells with Filipin (5 µg/mL) for 15 minutes in the dark.

-

Wash the cells twice with PBS.

-

-

FM4-64 Staining for Membrane Trafficking:

-

Add FM4-64 (5 µM) to the fungal culture and incubate for 30 minutes.

-

3. Treatment with this compound:

-

Add this compound at its minimal inhibitory concentration (MIC) and 2x MIC to the stained fungal cells.

-

Include a vehicle control (e.g., DMSO).

4. Fluorescence Microscopy:

-

Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.

-

Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to observe dynamic changes.

5. Data Analysis:

-

Analyze the localization and intensity of the fluorescent signals. Look for changes in membrane morphology, dye distribution (e.g., internalization of filipin suggesting membrane disruption), and vacuolar staining with FM4-64.[11]

Causality Behind Experimental Choices:

-

Filipin is used to assess if this compound's interaction with the membrane displaces or alters the distribution of ergosterol, a key component of fungal membranes.[11]

-

FM4-64 allows for the visualization of endocytic pathways and vacuolar membrane integrity, which can be affected by plasma membrane stress.

Caption: Workflow for visualizing this compound's membrane effects.

Protocol 2: Artificial Lipid Bilayer Interaction Assay

This protocol uses a simplified, artificial membrane system to directly measure the interaction of this compound with specific lipids.

1. Liposome Preparation:

-

Prepare liposomes with varying lipid compositions (e.g., 100% PC, PC:PE, PC:PS, PC:Ergosterol) using the lipid film hydration method.

-

Encapsulate a fluorescent dye (e.g., calcein) within the liposomes at a self-quenching concentration.

2. This compound Interaction:

-

Add this compound at various concentrations to the liposome suspension.

-

Include a positive control (e.g., a known membrane-disrupting peptide like melittin) and a negative control (vehicle).

3. Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a spectrofluorometer.

-

Dye leakage from the liposomes due to membrane disruption will result in an increase in fluorescence as the dye is diluted and de-quenched.

4. Data Analysis:

-

Calculate the percentage of dye leakage for each condition.

-

Determine the lipid composition that shows the highest sensitivity to this compound.

Causality Behind Experimental Choices:

-

This in vitro system isolates the interaction between this compound and lipids from other cellular components, providing direct evidence of membrane disruption.[12]

-

Varying the lipid composition allows for the identification of the specific lipid species that this compound preferentially interacts with.

Caption: Workflow for lipid bilayer interaction assay.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed multi-step mechanism of action of this compound in fungal cells.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Perspectives

This compound represents a promising new class of antifungal agents with a distinct mechanism of action centered on the disruption of the fungal cell membrane. Its unique interaction with the saturated hydrocarbon chains of phospholipids offers a novel therapeutic target.[1][2] While the initial steps of its action are becoming clearer, further research is needed to fully elucidate the downstream signaling events and the precise molecular interactions that lead to fungal cell death.

The experimental protocols outlined in this guide provide a roadmap for future investigations. A deeper understanding of this compound's mechanism will not only be crucial for its potential clinical development but may also unveil new vulnerabilities in fungal pathogens that can be exploited for the design of next-generation antifungal therapies. The non-cytotoxic effect on mammalian cells further enhances its profile as a potential therapeutic lead.[3]

References

-

Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. (2016). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). PubMed. Retrieved from [Link]

-

Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). PubMed. Retrieved from [Link]

-

Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. (2010). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Design, Synthesis and Biological Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). ChemRxiv. Retrieved from [Link]

-

Membrane-Interacting Antifungal Peptides. (n.d.). Frontiers. Retrieved from [Link]

-

Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. (2010). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Antifungal Potential of Synthetic Peptides against Cryptococcus neoformans. (2022). PMC. Retrieved from [Link]

-

Shining a light on the impact of antifungals on Aspergillus fumigatus subcellular dynamics through fluorescence imaging. (2024). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). PubMed. Retrieved from [Link]

-

Patch Clamping Protoplasts from Vascular Plants : Method for the Quick Isolation of Protoplasts Having a High Success Rate of Gigaseal Formation. (n.d.). ResearchGate. Retrieved from [Link]

-

Mapping of the Lipid-Binding Regions of the Antifungal Protein NFAP2 by Exploiting Model Membranes. (2024). ACS Publications. Retrieved from [Link]

-

Mapping of the Lipid-Binding Regions of the Antifungal Protein NFAP2 by Exploiting Model Membranes. (n.d.). PMC. Retrieved from [Link]

-

Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

Fungal Apoptosis-Related Proteins. (2024). MDPI. Retrieved from [Link]

-

Patch Clamping Protoplasts from Vascular Plants : Method for the Quick Isolation of Protoplasts Having a High Success Rate of Gigaseal Formation. (n.d.). PMC. Retrieved from [Link]

-

Visualization of membrane activity by fluorescence microscopy. (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process. (2024). MDPI. Retrieved from [Link]

-

Shining a light on the impact of antifungals on Aspergillus fumigatus subcellular dynamics through fluorescence imaging. (2024). ASM Journals. Retrieved from [Link]

-

The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. (2019). MDPI. Retrieved from [Link]

-

Calcium signaling is involved in diverse cellular processes in fungi. (n.d.). PMC. Retrieved from [Link]

-

Glucosylceramide Plays a Role in Fungal Germination, Lipid Raft Organization and Biofilm Adhesion of the Pathogenic Fungus Scedosporium aurantiacum. (2020). PMC. Retrieved from [Link]

-

Fungal signals and calcium‐mediated transduction pathways along the plant defence–symbiosis continuum. (n.d.). UniTo. Retrieved from [Link]

-

(PDF) Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice. (n.d.). MDPI. Retrieved from [Link]

-

Regulated Forms of Cell Death in Fungi. (n.d.). Frontiers. Retrieved from [Link]

-

The effect of rhamnolipids on fungal membrane models as described by their interactions with phospholipids and sterols: An in silico study. (2023). PMC. Retrieved from [Link]

-

4D-Lipidomics-Confident lipid identification based on pos. and neg. ion mode fragment information. (2019). YouTube. Retrieved from [Link]

-

Natural Polyether Ionophores and Their Pharmacological Profile. (n.d.). MDPI. Retrieved from [Link]

-

Extracting Protoplasts from Filamentous Fungi Using Extralyse, An Enzyme Used in the Wine Industry. (n.d.). FABI. Retrieved from [Link]

-

Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. (n.d.). PubMed. Retrieved from [Link]

-

Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. (n.d.). ResearchGate. Retrieved from [Link]

-

A plant CLE peptide and its fungal mimic promote arbuscular mycorrhizal symbiosis via CRN-mediated ROS suppression. (n.d.). PMC. Retrieved from [Link]

-

Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp.. (2022). Frontiers. Retrieved from [Link]

-

Thiosquaramides: dual-function ionophores for Zn2+ and Cl− with ion dependent anti-microbial activity. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

A plant CLE peptide and its fungal mimic promote arbuscular mycorrhizal symbiosis via CRN-mediated ROS suppression. (2025). PubMed. Retrieved from [Link]

Sources

- 1. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiosquaramides: dual-function ionophores for Zn2+ and Cl− with ion dependent anti-microbial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Regulated Forms of Cell Death in Fungi [frontiersin.org]

- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Deep Dive: Polyene Macrolactams from Marine Streptomyces

[1]

Executive Summary

Polyene macrolactams (PMLs) represent a distinct and chemically complex class of secondary metabolites isolated predominantly from marine actinobacteria, specifically the genus Streptomyces.[1][2] Unlike typical macrolides, PMLs possess a nitrogen-containing lactam ring derived from a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. These compounds, exemplified by heronamides, salinilactams, and weddellamycins, exhibit potent biological activities ranging from antifungal to cytotoxic and antitrypanosomal effects.

This guide provides a rigorous technical analysis of the isolation, structural elucidation, and biosynthetic logic of marine PMLs. It is designed to serve as a procedural blueprint for laboratory scientists, emphasizing the handling of these often unstable polyene systems and the integration of genomic data into the discovery pipeline.

The Biosynthetic Logic: PKS-NRPS Hybrid Assembly

The structural diversity of PMLs stems from a conserved yet highly customizable biosynthetic machinery. Understanding this logic is crucial for genome mining and structural prediction.

Mechanism of Assembly

The core skeleton is assembled by a Type I PKS system that collaborates with an NRPS module.

-

Initiation (The Nitrogen Source): Unlike standard polyketides initiated by acetate or propionate, PMLs are typically primed by a

-amino acid (e.g., -

Elongation (The Polyene Chain): The carbon backbone is extended by PKS modules using malonyl-CoA or methylmalonyl-CoA. The characteristic conjugated double bond system (polyene) is generated by the reductive domains (KR, DH, ER) within the PKS modules, specifically skipping the Enoyl Reductase (ER) step to retain unsaturation.

-

Termination (Macrolactamization): The linear chain is released not by hydrolysis, but by an intramolecular nucleophilic attack of the starter unit's amine group onto the thioester at the C-terminus, forming the macrolactam ring.

Post-PKS Modifications & Electrocyclization

A defining feature of marine PMLs (e.g., heronamides) is the occurrence of spontaneous transannular electrocyclizations (Diels-Alder or 6

Visualization: General PML Biosynthetic Pathway

Figure 1: Generalized PKS-NRPS hybrid pathway for Polyene Macrolactam biosynthesis, highlighting the transition from amino acid initiation to spontaneous polycyclic ring formation.

Key Compound Classes & Biological Profile[1][3][4][5][6][7][8]

Marine Streptomyces have yielded several distinct subclasses of PMLs. The following table summarizes key representatives and their pharmacological relevance.

| Compound Class | Source Organism | Structural Feature | Primary Bioactivity | Mechanism Note |

| Heronamides (A-F) | Streptomyces sp.[3][1][2][4][5][6][7] CMB-M0406 | 20-membered ring, polycyclic | Antifungal (potent) | Targets membrane phospholipids; induces membrane blebbing [1]. |

| Salinilactams (A) | Salinispora tropica | 26-membered ring, polyene | Cytotoxic | Produced by the marine obligate genus Salinispora (closely related to Streptomyces) [2]. |

| Weddellamycin | Streptomyces sp.[2][4][6] DSS69 | 23/5/6 ring skeleton | Antibacterial (MRSA) | Discovered via genome mining of Antarctic deep-sea strains [3]. |

| Lobosamides (A-C) | Micromonospora sp. | 26-membered ring | Antitrypanosomal | Significant activity against T. brucei (sleeping sickness) [4]. |

| Streptolactams | Streptomyces sp.[2][4][5][6][8][9] OUCMDZ-3159 | Fused tricyclic system | Antifungal | Isolated from deep-sea sediment; chemically unstable [5]. |

Technical Workflow: Isolation and Purification

Isolating PMLs requires specific precautions due to the photosensitivity of the polyene system and the potential for keto-enol tautomerism.

Fermentation Protocol (Marine Optimization)

-

Strain: Streptomyces sp.[2][4][5][6][7][8][9] (e.g., deep-sea or sponge-associated).[3][2][7]

-

Medium: A1BFe+C medium (10g starch, 4g yeast extract, 2g peptone, 1g CaCO3, 5mL Fe2(SO4)3, 1L artificial seawater). Note: The use of artificial seawater is critical for marine strain expression; low salinity often silences the BGC.

-

Incubation: 28°C, 180 rpm, 7–10 days.

Extraction and Purification Workflow

Critical Control Point: Perform all extraction steps under low-light or amber-light conditions to prevent photo-isomerization of the polyene double bonds (E/Z isomerization).

-

Resin Adsorption: Add Amberlite XAD-16 resin (20 g/L) to the broth 24 hours prior to harvest. This stabilizes the macrolactams and simplifies extraction.

-

Elution: Filter resin and mycelia; elute with Acetone or Methanol.

-

Partition: Evaporate organic solvent. Partition the aqueous residue with Ethyl Acetate (EtOAc) x3.

-

Fractionation: Apply EtOAc extract to a Silica Gel open column. Elute with a gradient of CH2Cl2:MeOH (100:0 to 50:50).

-

Observation: PMLs often elute in mid-polarity fractions (e.g., 95:5 to 90:10).

-

-

Final Purification (HPLC): Use C18 Semi-preparative HPLC.

-

Mobile Phase: MeCN/H2O (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 300-360 nm (characteristic of polyenes).

-

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation workflow for polyene macrolactams, emphasizing resin capture and light-sensitive handling.

Structural Elucidation Strategies

Determining the structure of PMLs is notoriously difficult due to keto-enol tautomerism in the lactam ring and the flexibility of the large macrocycle.

Dealing with Tautomerism

Many PMLs (e.g., heronamides) exist as an equilibrium mixture of keto and enol forms in solution, leading to broad or doubled NMR signals.

-

Solution: Acquire NMR spectra in varying solvents (DMSO-d6 vs. CD3OD vs. Pyridine-d5). Pyridine-d5 often stabilizes one tautomer via hydrogen bonding, sharpening the signals.

-

Chemical Fixation: Methylation with diazomethane can trap the enol form as a methyl ether, allowing for a stable crystal structure or clear NMR analysis.

Stereochemical Assignment

-

Marfey’s Analysis: Mandatory for determining the absolute configuration of the amino acid starter unit (e.g.,

-alanine usually has no chiral center, but if 3-aminobutyrate is used, this step is vital). Hydrolyze the lactam (6N HCl, 110°C), derivatize with FDAA, and compare LC-MS retention times with standards. -

J-Based Configuration Analysis: Use HOMO-2DJ and NOESY/ROESY correlations to determine the relative configuration of the polyene chain and ring substituents.

-

X-Ray Crystallography: The gold standard. Due to the rigidity of polycyclic PMLs like heronamides, they often crystallize well from MeOH/CH2Cl2 mixtures.

References

-

Zhang, W., et al. (2014).[10] Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[8] Organic & Biomolecular Chemistry, 12, 5827-5834.

-

Udwary, D. W., et al. (2007). Genome sequencing reveals complex secondary metabolome in the marine actinomycete Salinispora tropica.[11] Proceedings of the National Academy of Sciences, 104(25), 10376-10381.

-

Li, S., et al. (2024). The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69.[2] Marine Drugs, 22(4), 173.

-

Schulze, C. J., et al. (2015). Genome-Directed Lead Discovery: Biosynthesis, Structure Elucidation, and Biological Evaluation of Two Families of Polyene Macrolactams against Trypanosoma brucei. Journal of the American Chemical Society, 137(30), 9684–9693.

-

Wang, K., et al. (2020). Novel Macrolactams from a Deep-Sea-Derived Streptomyces Species. Marine Drugs, 18(11), 536.

Sources

- 1. The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69, by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Macrolactams from a Deep-Sea-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Heronamide Biosynthesis Reveals a Tailoring Hydroxylase and Indicates Migrated Double Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Marine Actinomycete Genus Salinispora: A Model Organism for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 11. researchgate.net [researchgate.net]

Technical Analysis: Biological Activity & Mechanism of Heronamide C vs. Heronamide A and B

[1]

Executive Summary

Heronamide C represents a distinct class of polyene macrolactams with a unique mode of action targeting membrane lipid saturation.[1][2][3] Unlike its congeners Heronamide A and Heronamide B , which are largely considered biosynthetic shunts or isolation artifacts formed via spontaneous cycloadditions, this compound retains a flexible 20-membered ring essential for its biological potency.

This technical guide delineates the structural and functional divergence between these metabolites. While this compound exhibits potent antifungal activity against fission yeast (Schizosaccharomyces pombe) and induces reversible morphological changes in mammalian cells without significant cytotoxicity, Heronamides A and B are pharmacologically inert in these contexts. The core mechanism of this compound involves direct interaction with saturated hydrocarbon chains within the lipid bilayer, a feature lost upon the structural rigidification seen in A and B.

Chemical Biology & Structural Basis

The biological disparity between this compound and its derivatives (A and B) is a direct function of their topology. This compound possesses a large, flexible macrolactam core capable of membrane insertion. Heronamides A and B are the products of transannular cycloadditions that collapse this ring, drastically altering the molecule's hydrodynamic volume and lipophilicity.

The Conversion Pathway

This compound is the biosynthetic parent. Under thermal or photochemical stress, it undergoes spontaneous intramolecular reactions:

-

Heronamide A: Formed via a thermal [6+4] cycloaddition.

-

Heronamide B: Formed via a photochemical [6+6] cycloaddition.

These conversions are often non-enzymatic, meaning A and B can accumulate during extraction if samples are exposed to heat or light.

Structural Comparison Table

| Feature | This compound (Active) | Heronamide A & B (Inactive/Low Activity) |

| Topology | 20-membered polyene macrolactam (Open) | Multicyclic, bridged cage-like structure (Closed) |

| Flexibility | High conformational flexibility | Rigid, "locked" conformation |

| Membrane Interaction | Spans/Inserts into lipid bilayers | Sterically hindered from deep membrane insertion |

| Key Moiety | Intact C16-C17 double bond (Critical for activity) | Consumed/Altered during cyclization |

| Biosynthetic Role | Parent Metabolite | Cycloaddition Products (Shunts/Artifacts) |

Biosynthetic Relationship Diagram

Comparative Biological Activity

The activity profile of this compound is characterized by high potency against specific fungal targets and a unique "vacuolating" phenotype in mammalian cells, distinct from the cell lysis caused by typical membrane disruptors.

Antifungal Potency (S. pombe)

This compound is a potent inhibitor of Schizosaccharomyces pombe.

-

This compound: Induces abnormal cell wall morphology and massive vacuolation.

-

Heronamide A/B: Show negligible activity in standard MIC assays against S. pombe.

Cytotoxicity & Mammalian Cell Morphology

A defining feature of this compound is its ability to induce dramatic morphological changes without immediate cell death, suggesting a specific modulation of membrane dynamics rather than non-specific pore formation.

| Cell Line | Compound | Effect | Outcome |

| HeLa / HCT116 | This compound | Extensive cytoplasmic vacuolation | Reversible upon washout; Low Cytotoxicity (IC50 > 10 µM) |

| HeLa / HCT116 | Heronamide A | No significant morphological change | Inactive / Non-toxic |

| HeLa / HCT116 | Heronamide B | No significant morphological change | Inactive / Non-toxic |

Key Insight: The lack of cytotoxicity in A and B confirms that the specific 20-membered ring geometry is required to trigger the vacuolation phenotype.

Mechanism of Action: Lipid Saturation Sensing

Unlike Amphotericin B, which binds ergosterol, This compound targets saturated hydrocarbon chains within the phospholipid bilayer. This mechanism explains why it affects organisms with specific lipid compositions (like yeast) and induces membrane curvature changes (vacuolation) in mammalian cells.

The Mechanism

-

Insertion: this compound inserts into the membrane interface.

-

Recognition: The polyene region interacts specifically with saturated lipid tails (e.g., DPPC) via van der Waals forces.

-

Phase Separation: This binding perturbs membrane microdomains (lipid rafts), leading to phase separation.

-

Morphological Defect: In yeast, this disruption interferes with cell wall synthesis enzymes localized to these domains, causing aberrant cell walls. In mammalian cells, it alters membrane curvature, driving endosomal swelling (vacuolation).

Mechanistic Pathway Diagram

[3][4][5][6][7]

Experimental Protocols

To validate the activity of this compound versus A/B, the following protocols are recommended. These assays differentiate specific lipid binding from non-specific toxicity.

Surface Plasmon Resonance (SPR) for Lipid Binding

Validates direct interaction with saturated lipids.

-

Liposome Preparation: Prepare LUVs (Large Unilamellar Vesicles) using DPPC (saturated) and DOPC (unsaturated) lipids.

-

Chip Immobilization: Immobilize L1 sensor chip (Cytiva) with liposomes at low flow rate (2 µL/min).

-

Injection: Inject this compound, A, and B (10–50 µM) over the lipid surface.

-

Readout:

-

This compound: Expect rapid association and slow dissociation (high RU response) on DPPC liposomes.

-

Heronamide A/B: Expect negligible RU response (similar to background).

-

Fission Yeast Morphology Assay

Validates biological phenotype.

-

Strain: Wild-type S. pombe and ergosterol mutants (e.g., erg mutants) to test specificity.

-

Treatment: Treat log-phase cultures with 1–10 µg/mL of this compound, A, and B.

-

Incubation: Incubate for 4–6 hours at 30°C.

-

Microscopy: Stain with Calcofluor White (cell wall) and FM4-64 (vacuolar membrane).

-

Observation:

-

This compound: Look for thick, irregular septa and multi-vacuolated cells.

-

Heronamide A/B: Cells should appear identical to DMSO control.

-

References

-

Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[4] A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 8(20), 4682–4689.[4] Link

-

Sugiyama, R., Nishimura, S., & Kakeya, H. (2014). Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes.[3] Journal of the American Chemical Society, 136(14), 5209–5212. Link

-

Kanoh, N., Terashima, R., et al. (2016). Asymmetric Total Synthesis of Heronamides A–C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity.[5] Chemistry – A European Journal, 22(25), 8586–8595.[5] Link

-

Booth, T. J., Alt, S., Capon, R. J., & Wilkinson, B. (2016). Synchronous intramolecular cycloadditions of the polyene macrolactam polyketide this compound. Chemical Communications, 52, 12167-12170.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Heronamide C Interaction with Membrane Phospholipids

[1]

Executive Summary

Heronamide C is a 20-membered polyene macrolactam that exhibits a distinct mechanism of action compared to classical polyene antifungals like Amphotericin B. While classical polyenes target ergosterol to form pores, This compound specifically targets the saturated hydrocarbon chains of membrane lipids , leading to the perturbation of membrane microdomains (lipid rafts).[1][2]

This guide details the biophysical characterization of this interaction, providing protocols for Surface Plasmon Resonance (SPR) and Giant Unilamellar Vesicle (GUV) microscopy to validate binding affinity and phase separation capabilities.

Part 1: Molecular Mechanism of Action

The Saturated Chain Hypothesis

Unlike headgroup-specific ligands, this compound recognizes the physical state of the lipid bilayer. It shows a high affinity for the liquid-ordered (

-

Insertion: The macrolactam ring inserts into the hydrophobic core of the bilayer.

-

Partitioning: It preferentially partitions into ordered domains where hydrocarbon chains are tightly packed and saturated.

-

Perturbation: This accumulation disrupts the lateral organization of the membrane, leading to the displacement of proteins involved in cell wall synthesis (e.g., in Schizosaccharomyces pombe), causing abnormal morphology and cell death.

Visualization: Membrane Insertion Pathway

Figure 1: Mechanism of Action.[3] this compound selectively targets the Liquid Ordered (

Part 2: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Analysis

Objective: To quantify the binding affinity (

Materials

-

Sensor Chip: L1 (carboxymethylated dextran with lipophilic anchors).

-

Running Buffer: HBS-N (10 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid surfactants like P20 which may disrupt liposomes.

-

Lipids:

-

Target: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) - Saturated.

-

Control: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) - Unsaturated.

-

-

Analyte: this compound (dissolved in DMSO, diluted in Running Buffer to <1% DMSO final).

Step-by-Step Workflow

-

Liposome Preparation (LUVs):

-

Dissolve lipids in chloroform, dry under nitrogen to form a film.

-

Hydrate with HBS-N to 1 mM concentration.

-

Freeze-thaw (5 cycles) and extrude through a 100 nm polycarbonate filter (21 passes) to form Large Unilamellar Vesicles (LUVs).

-

-

Chip Preparation:

-

Clean surface with 40 mM Octyl Glucoside (1 min pulse).

-

Inject LUVs (0.5 mM) at 2 µL/min for 20 minutes to saturate the sensor surface.

-

Perform a short injection of 10 mM NaOH (10 sec) to remove loosely bound vesicles.

-

-

Binding Assay:

-

Prepare a concentration series of this compound (e.g., 0.5 µM to 50 µM).

-

Inject analyte at 30 µL/min for 180 seconds (Association).

-

Switch to buffer flow for 300 seconds (Dissociation).

-

-

Regeneration:

-

Strip lipids using Isopropanol:50 mM NaOH (2:3) if the surface cannot be regenerated with buffer alone.

-

Protocol B: GUV Phase Separation Microscopy

Objective: To visually confirm the partitioning of this compound into ordered membrane domains.

Workflow Visualization

Figure 2: GUV Experimental Workflow. Rhodamine-DHPE is used as a negative marker (partitions into

Methodology

-

GUV Formation: Create GUVs using a mixture of DPPC/DOPC/Cholesterol (4:4:2 molar ratio). This mixture spontaneously separates into

and -

Staining: Include 0.1 mol% Rhodamine-DHPE. Crucial: Rhodamine-DHPE is excluded from the tight packing of the

phase and will stain only the -

Observation:

-

Treat GUVs with this compound (intrinsic fluorescence or derivatized probe).

-

Expected Result: this compound signal should localize to the "dark" regions (unstained by Rhodamine), confirming affinity for the saturated

phase.

-

Part 3: Data Analysis & Interpretation

Binding Selectivity Matrix

The following table summarizes the expected interaction profile based on the "saturated chain" mechanism.

| Lipid System | Chain Type | Phase State | This compound Affinity | Interpretation |

| DPPC | Saturated (C16:0) | Gel / Liquid Ordered | High | Strong Van der Waals interaction with straight chains. |

| DOPC | Unsaturated (C18:1) | Liquid Disordered | Low / Negligible | Kinked chains prevent stable insertion of the macrolactam. |

| DPPC/Cholesterol | Saturated + Sterol | Liquid Ordered ( | Very High | Optimal packing density for this compound targeting. |

| Ergosterol alone | Sterol | N/A | Low | Unlike Amphotericin B, this compound does not require sterols for primary binding, though sterols enhance the ordered phase. |

Kinetic Profile Interpretation

When analyzing SPR sensorgrams:

-

Association (

): Rapid increase indicates fast insertion into the bilayer interface. -

Dissociation (

): A very slow dissociation rate from DPPC liposomes indicates "tight physical interaction" and stable integration into the hydrophobic core. -

Contrast: Rapid dissociation from DOPC liposomes confirms the lack of stable binding sites in disordered membranes.

Part 4: Implications for Drug Development

1. Novel Antifungal Class: this compound represents a departure from sterol-sequestering agents. By targeting the physical state of the membrane (saturation) rather than a specific chemical headgroup, it offers a pathway to bypass ergosterol-related resistance mechanisms in fungi.

2. Toxicity Considerations:

Mammalian membranes also contain saturated lipids and cholesterol (

3. Structure-Activity Relationship (SAR): Synthetic efforts (e.g., 8-deoxythis compound) have shown that the integrity of the polyene macrolactam ring is essential. Modifying the ring size or saturation levels of the Heronamide backbone directly correlates with a loss of affinity for saturated lipid chains.

References

-

Sugiyama, H., et al. (2014). Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes.[2] Journal of the American Chemical Society.

-

Kuramochi, K., et al. (2016). Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity.[4] Journal of the American Chemical Society.

-

Yano, Y., et al. (2020). Chemical diversity and mode of action of natural products targeting lipids in the eukaryotic cell membrane.[1] Natural Product Reports.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic Pathway of Heronamide C: A Paradigm of Spontaneous Electrocyclization

The following is an in-depth technical guide on the biosynthetic pathway of Heronamide C.

Executive Summary

This compound is a 20-membered polyene macrolactam isolated from marine-derived actinomycetes, specifically Streptomyces sp.[1] CMB-M0406 and Streptomyces sp.[2][3][4] TP-A0871.[2] It represents a distinct class of secondary metabolites where the final structural diversity is dictated not by enzymatic tailoring, but by non-enzymatic, pericyclic reactions.

This guide details the biosynthetic logic of this compound, delineating the hybrid PKS/NRPS-like assembly of the macrolactam core and the subsequent "synchronized tandem electrocyclization" that converts this compound into its congeners, Heronamides A and B.

Part 1: Molecular Architecture & Genomic Blueprint

The hrn Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the hrn gene cluster (homologous to the bec cluster of BE-14106). This cluster is a Type I Polyketide Synthase (PKS) system with unique features facilitating the incorporation of a

| Gene/Protein | Putative Function | Mechanism of Action |

| Her PKS (A-C) | Type I Polyketide Synthase | Modular assembly of the polyene chain using malonyl/methylmalonyl-CoA extenders. |

| HerJ | Adenylation/Loading Enzyme | Selects and activates a specific |

| Discrete PKS | Fatty Acid Synthase-like | Synthesizes the medium-chain alkyl tail of the starter unit. |

| Aminotransferase | Transamination | Converts the acyl precursor into a |

Structural Logic

This compound is characterized by:

-

20-Membered Macrolactam Ring: Formed via intramolecular amidation.

-

Polyene System: Conjugated double bonds essential for its reactivity.

-

Hydrocarbon Tail: Derived from the specialized starter unit.

Part 2: Biosynthetic Logic (The Core Pathway)

The assembly of this compound follows a "Starter Unit Synthesis

Phase 1: Synthesis of the -Amino Acid Starter

Unlike typical PKS systems that initiate with Acetyl-CoA or Propionyl-CoA, Heronamide biosynthesis begins with a long-chain

-

Acyl Chain Formation: A discrete PKS/FAS system synthesizes a medium-chain fatty acid precursor.

-

Amination: An aminotransferase converts the

-keto or -

Loading (The HerJ Checkpoint): The enzyme HerJ (an adenylation domain homolog) specifically recognizes this long-chain

-amino acid. It activates the carboxyl group (via ATP

Phase 2: Polyketide Elongation

The loaded starter unit enters the main Type I PKS assembly line.

-

Extension: Multiple modules extend the chain using malonyl-CoA and methylmalonyl-CoA.[5]

-

Reductive Processing: Ketoreductase (KR) and Dehydratase (DH) domains within the modules install the conjugated double bond system (polyene) characteristic of Heronamides.

-

Stereochemical Control: The specific chirality of the hydroxyl groups and olefins is set here, which is critical for the subsequent spontaneous folding.

Phase 3: Termination and Macrolactamization

Upon reaching the final module:

-

Release: The Thioesterase (TE) domain catalyzes the release of the full-length polyketide chain.[5]

-

Cyclization: The terminal carboxyl group reacts with the amine of the starter unit (the

-amino group originally loaded by HerJ) to form an intramolecular amide bond. -

Result: This releases This compound , the thermodynamically stable "parent" structure.

Phase 4: Spontaneous Electrocyclization (The Divergence)

This compound is not the end-point for all molecules. It acts as a reactive scaffold for spontaneous pericyclic reactions, driven by environmental conditions (Heat vs. Light). This is a non-enzymatic process.

-

Path A (Thermal): Under ambient heat, this compound undergoes a [6

+ 4 -

Path B (Photochemical): Upon exposure to UV light, the polyene system of this compound undergoes a [6

+ 6

Part 3: Visualization of the Pathway

The following diagram illustrates the flow from the gene cluster to the divergent chemical scaffolds.

Caption: The biosynthetic flow of this compound, highlighting the enzymatic assembly of the macrolactam core and the subsequent non-enzymatic divergence into Heronamides A and B.

Part 4: Experimental Validation Protocols

Isolation of this compound (Critical Handling)

Because this compound is light- and heat-sensitive, standard isolation protocols must be modified to prevent spontaneous conversion.

Protocol:

-

Cultivation: Culture Streptomyces sp. CMB-M0406 in marine broth (e.g., A1 medium) at 28°C for 7 days in total darkness .

-

Extraction:

-

Centrifuge culture broth (4000 rpm, 15 min).

-

Extract supernatant with EtOAc (1:1 v/v).

-

Extract mycelia with Acetone/Methanol.

-

Crucial: Perform all evaporation steps at <30°C to prevent thermal conversion to Heronamide A.

-

-

Purification:

-

Use HPLC with a C18 column.

-

Mobile Phase: MeCN/H2O gradient (40% to 100% MeCN over 20 min).

-

Detection: UV at 350 nm (characteristic polyene absorption).

-

Note: Collect fractions in amber tubes and store immediately at -20°C.

-

Verification of Spontaneous Conversion

To confirm the non-enzymatic nature of the pathway divergence, perform the following in vitro assays.

| Experiment | Condition | Expected Outcome | Analytical Method |

| Thermal Assay | Incubate pure this compound in DMSO at 50°C for 24h (Dark). | Conversion to Heronamide A . | LC-MS (Shift in RT, same m/z). |

| Photo Assay | Irradiate pure this compound in MeOH with UV light (365 nm) for 2h. | Conversion to Heronamide B . | LC-MS & NMR (Loss of polyene signals). |

| Control | Incubate this compound at 4°C in Dark. | No Change (Stability check). | LC-MS. |

References

-

Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.: a biosynthetic case for synchronized tandem electrocyclization.[1][2] Organic & Biomolecular Chemistry.

-

Booth, T. J., Alt, S., Capon, R. J., & Wilkinson, B. (2016). Synchronous intramolecular cycloadditions of the polyene macrolactam polyketide this compound. Chemical Communications.

-

Jørgensen, H., et al. (2009). Biosynthesis of Macrolactam BE-14106 Involves Two Distinct PKS Systems and Amino Acid Processing Enzymes for Generation of the Aminoacyl Starter Unit.[2][4] Chemistry & Biology.

-

Komaki, H., Ichikawa, N., Hosoyama, A., Fujita, N., & Igarashi, Y. (2015). Draft Genome Sequence of Streptomyces sp.[2] TP-A0871, a Producer of this compound. Genome Announcements.[2]

-

Kanoh, N., et al. (2016). Asymmetric Total Synthesis of Heronamides A–C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. Journal of the American Chemical Society.

Sources

- 1. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Draft Genome Sequence of Streptomyces sp. TP-A0871, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of macrolactam BE-14106 involves two distinct PKS systems and amino acid processing enzymes for generation of the aminoacyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Morphological Impact of Heronamide C on Schizosaccharomyces pombe

Executive Summary

This technical guide provides a comprehensive analysis of the impact of Heronamide C , a polyene macrolactam, on the cell wall morphology of the fission yeast Schizosaccharomyces pombe. Unlike conventional antifungals that often target ergosterol synthesis directly, this compound exhibits a unique mode of action by targeting saturated hydrocarbon chains within the lipid bilayer.[1] This interaction perturbs membrane microdomains (lipid rafts), triggering downstream defects in cell wall organization and cytokinesis.[1] This document serves as a protocol-driven resource for researchers investigating lipid-mediated cell wall integrity.[1]

Part 1: Mechanistic Insight

The Lipid-Targeting Mode of Action

This compound distinguishes itself through a high-affinity interaction with saturated hydrocarbon chains in membrane lipids.[1][2][3][4][5] This mechanism is distinct from polyenes like Amphotericin B, which primarily sequester ergosterol.[1]

-

Target Recognition: this compound binds to the aliphatic tails of phospholipids, specifically favoring saturated chains found in ordered membrane domains (rafts).[1]

-

Microdomain Perturbation: The binding event disrupts the lateral packing of the lipid bilayer.[1] In S. pombe, these microdomains are critical for the correct localization of cell wall synthases (e.g., Bgs1, Ags1) and signaling proteins (e.g., Rho-GTPases).[1]

-

Morphological Consequence: The destabilization of these domains leads to aberrant cell wall synthesis, characterized by irregular septation and localized wall thickening.[1]

DOT Visualization: Mechanism of Action

The following diagram illustrates the cascade from molecular binding to phenotypic expression.[1]

Figure 1: Pathway depicting this compound-induced membrane perturbation leading to cell wall defects.

Part 2: Morphological Impact Analysis

Treatment with this compound induces distinct phenotypic alterations in S. pombe, which are diagnostic of cell wall stress and membrane disorganization.[1]

| Feature | Wild-Type Phenotype | This compound Treated Phenotype | Mechanistic Cause |

| Cell Shape | Cylindrical, rod-shaped | Swollen, irregular width, "lemon-like" tendencies | Loss of polarity markers (Tea1/Tea4) due to raft disruption. |

| Septation | Single, medial septum | Multi-septated, offset, or thickened septa | Mislocalization of Bgs1 (β-glucan synthase) at the division plane.[1] |

| Cell Wall | Uniform thickness | Aberrant accumulation, localized thickening | Unregulated glucan deposition via CWI pathway activation.[1] |

| Membrane | Smooth continuity | Invaginations, vacuolar fragmentation | Direct perturbation of lipid bilayer structure.[1] |

Part 3: Experimental Protocols

Protocol A: this compound Treatment of S. pombe

Objective: To induce and observe morphological defects with high reproducibility.

Reagents:

-

S. pombe wild-type strain (e.g., 972h-)[1]

-

YES medium (Yeast Extract with Supplements)[1]

-

This compound stock (10 mM in DMSO)[1]

-

Control: DMSO

Step-by-Step Workflow:

-

Inoculation: Inoculate a single colony into 5 mL YES medium. Incubate at 30°C with shaking (200 rpm) overnight until exponential phase (

). -

Dilution: Dilute culture to

in fresh YES medium. -

Treatment:

-

Experimental: Add this compound to a final concentration of 1–5 µM (titrate based on strain sensitivity).

-

Control: Add equivalent volume of DMSO.

-

-

Incubation: Incubate at 30°C for 4 to 6 hours . Note: This duration allows for at least one cell cycle, ensuring septation defects are captured.[1]

Protocol B: Dual-Fluorescence Microscopy (Wall & Membrane)

Objective: Visualize cell wall accumulation and membrane integrity simultaneously.[1]

Reagents:

-

Calcofluor White (CFW): Stains cell wall (chitin/β-glucan).[1] Stock: 1 mg/mL in water.[1]

-

FM4-64: Stains lipophilic membranes (vacuolar/plasma).[1] Stock: 1.6 mM in DMSO.[1]

Staining Procedure:

-

Harvest: Transfer 1 mL of treated culture to a microcentrifuge tube. Centrifuge at 3,000 x g for 1 min. Discard supernatant.

-

Wash: Resuspend pellet in 1 mL PBS. Repeat centrifugation.

-

FM4-64 Staining (Pulse-Chase):

-

Resuspend cells in 100 µL YES medium containing 8 µM FM4-64 .

-

Incubate at 30°C for 15 minutes (Pulse).

-

Wash twice with PBS to remove background.[1]

-

Resuspend in fresh medium and incubate 30-60 mins (Chase) to label vacuolar membranes (optional, for vacuole morphology).

-

-

CFW Staining:

-

To the cell suspension, add Calcofluor White to a final concentration of 50 µg/mL.[1]

-

Incubate for 5 minutes at room temperature in the dark.

-

-

Mounting: Place 3 µL of cell suspension on a glass slide. Overlay with a coverslip and seal with valap or nail polish.[1]

Microscopy Settings:

-

CFW Channel: Excitation 365 nm / Emission 435 nm (DAPI filter set).[1]

-

FM4-64 Channel: Excitation 515-560 nm / Emission >640 nm (RFP/Texas Red filter set).[1]

-

Objective: 60x or 100x Oil Immersion (NA 1.4).

Part 4: References

-

Sugiyama, H., et al. (2014). "Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes."[1][2] Journal of the American Chemical Society.[1] [1]

-

Koseki, N., et al. (2020). "Chemical diversity and mode of action of natural products targeting lipids in the eukaryotic cell membrane."[1] Natural Product Reports.

-

Gyurkovska, V., et al. (2025). "Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast."[1] STAR Protocols.

-

Cortes, J.C., et al. (2012). "Analysis of the Localization of Schizosaccharomyces pombe Glucan Synthases in the Presence of the Antifungal Agent Caspofungin."[1] PLoS ONE.

Sources

- 1. Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Isolation and Purification of Heronamide C from Marine-Derived Streptomyces sp.

Executive Summary

Heronamide C is a rare 20-membered polyene macrolactam originally isolated from a marine-derived Streptomyces sp.[1][2] (CMB-M0406) found off Heron Island, Australia.[3][4][5] Unlike typical cytotoxic agents, this compound exhibits a unique mechanism of action by targeting saturated hydrocarbon chains in lipid membranes, inducing reversible morphological changes in mammalian cells without direct cytotoxicity.

This application note details a standardized, scalable protocol for the isolation of this compound. It emphasizes the preservation of the labile polyene structure through optimized fermentation, gentle extraction, and high-resolution Reverse-Phase HPLC (RP-HPLC).

Scientific Background & Mechanism

The structural integrity of this compound (C₂₉H₃₉NO₃) relies on a delicate polyene system prone to oxidation and isomerization. Its biosynthesis involves a synchronized tandem electrocyclization event, making the isolation of the specific "C" congener critical, as it can spontaneously convert to Heronamides A or B under specific environmental stresses.

Key Physicochemical Properties:

-

Molecular Weight: 449.6 g/mol [6]

-

Formula: C₂₉H₃₉NO₃

-

UV Profile: Distinct absorption maxima characteristic of conjugated polyenes (typically

~280–320 nm). -

Solubility: Soluble in MeOH, DMSO, Acetone; sparingly soluble in water.

Materials and Reagents

Biological Material[1][2][3][4][7][8][9][10][11][12][13]

-

Production Strain: Marine-derived Streptomyces sp.[1][2][3][4][7] (e.g., strain CMB-M0406 or equivalent).

Culture Media (Marine Broth A1)

-

Starch: 10 g/L

-

Yeast Extract: 4 g/L

-

Peptone: 2 g/L

-

Artificial Seawater: Balance to 1 L

-

pH Adjustment: 7.2 prior to sterilization.

Solvents & Consumables

-

Extraction: Ethyl Acetate (EtOAc), HPLC-grade.

-

Mobile Phases: Acetonitrile (MeCN), Methanol (MeOH), Milli-Q Water (0.1% Formic Acid additive optional for ionization).

-

Stationary Phases:

-

Flash: C18 functionalized silica (40–60 µm).

-

Prep-HPLC: Phenyl-Hexyl or C18 column (5 µm, 250 x 10 mm).

-

Experimental Protocol

Phase 1: Fermentation

Rationale: Marine Streptomyces require salinity for optimal secondary metabolite gene cluster expression.

-

Seed Culture: Inoculate a single colony into 50 mL of Marine Broth A1 in a 250 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 3 days.

-

Production Culture: Transfer 5% (v/v) of seed culture into 1 L baffled flasks containing 400 mL of media.

-

Incubation: Cultivate for 7–10 days at 27°C, 160 rpm. Monitor broth for color change (often turning yellowish-brown) indicating metabolite production.

Phase 2: Extraction (Biphasic Partitioning)

Rationale: this compound is moderately non-polar. Ethyl acetate efficiently extracts the macrolactam while leaving highly polar media components and salts in the aqueous phase.

-

Separation: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium from supernatant.

-

Note: Heronamides are often excreted; however, extracting both biomass and supernatant maximizes yield.

-

-

Liquid-Liquid Extraction: Partition the supernatant with equal volumes of EtOAc (x3).

-

Biomass Extraction: Macerate mycelial pellet in Acetone/MeOH (1:1) for 12 hours. Filter and evaporate organic solvents, then partition the residue between water and EtOAc.

-

Concentration: Combine all EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C to yield the crude extract (typically dark brown gum).

Phase 3: Fractionation (Flash Chromatography)

Rationale: Crude extracts contain high levels of lipids and fatty acids. A reverse-phase flash step removes these lipophilic impurities early.

-

Column: C18 Flash Cartridge (e.g., 40g).

-

Gradient: Stepwise elution from 10% MeOH/H₂O to 100% MeOH.

-

Collection: this compound typically elutes in the 70–85% MeOH fraction. Screen fractions via TLC or LC-MS.

Phase 4: High-Resolution Purification (RP-HPLC)

Rationale: Separation of this compound from its congeners (A and B) requires high efficiency due to structural similarity.

Table 1: Preparative HPLC Conditions

| Parameter | Setting |

| Column | Phenomenex Luna C18(2) or Phenyl-Hexyl (250 x 10 mm, 5 µm) |

| Flow Rate | 3.0 mL/min |

| Mobile Phase A | H₂O + 0.1% Formic Acid |

| Mobile Phase B | MeCN (Acetonitrile) |

| Gradient | 0-5 min: 40% B (Isocratic)5-25 min: 40% |

| Detection | UV at 254 nm and 300 nm (Polyene specific) |

| Retention Time | Expect elution between 16–20 min (system dependent) |

Process Visualization (Workflow Logic)

Figure 1: Step-by-step isolation workflow for this compound from fermentation to pure compound.

Analytical Validation & Troubleshooting

Identification Criteria

To confirm the isolation of this compound (vs. A or B), compare spectral data against established values:

-

HRESIMS: Observe m/z 450.29 [M+H]⁺.

-

1H NMR (600 MHz, DMSO-d6): Look for characteristic polyene olefinic protons (

5.5–6.5 ppm) and the macrocyclic amide NH signal. -

Stability Check: If the peak splits or broadens on HPLC, the compound may be oxidizing. Ensure solvents are degassed and keep fractions protected from direct light.

Expert Tips

-

Light Sensitivity: Polyenes are photo-labile. Wrap columns and flasks in aluminum foil during extraction and purification.

-

Isomerization Risk: Avoid acidic conditions (pH < 4) during extraction, as this can catalyze the electrocyclization of this compound into Heronamide A or B.

-

Dereplication: Perform an initial LC-MS run of the crude extract. If m/z 450 is present but the retention time matches Heronamide A (usually elutes earlier/later depending on column), the fermentation conditions may need adjusting to reduce stress-induced cyclization.

References

-

Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[3] A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 8(20), 4682-4689.[3]

-

Sugiyama, R., Nishimura, S., & Kakeya, H. (2014). Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: Heronamides target saturated hydrocarbon chains in lipid membranes.[1][2][8] Journal of the American Chemical Society, 136(14), 5209-5212.

-

Zhang, W., et al. (2014). Heronamides D–F, polyketide macrolactams from the deep-sea-derived Streptomyces sp.[7] SCSIO 03032.[7] Journal of Natural Products, 77(2), 388-393.

Sources

- 1. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C29H39NO3 | CID 49794660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Heronamides D-F, polyketide macrolactams from the deep-sea-derived Streptomyces sp. SCSIO 03032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparation of Heronamide C lipid vesicle samples

Application Note: Preparation of Heronamide C Lipid Vesicle Samples

Executive Summary

This compound is a polyene macrolactam natural product exhibiting potent antifungal activity. Unlike conventional antifungals that target ergosterol directly, this compound targets membrane phospholipids containing saturated hydrocarbon chains , specifically within sphingomyelin (SM) and cholesterol (Chol) rich microdomains (lipid rafts).

This guide provides a rigorous methodology for preparing lipid vesicles (GUVs and LUVs) to study this specific interaction. The protocols prioritize the correct reconstitution of "raft-like" liquid-ordered (

Scientific Rationale & Experimental Design

The Target: Lipid Rafts

This compound does not bind promiscuously to all membranes. It requires a specific molecular packing order found in lipid rafts. Therefore, the choice of lipid composition is the single most critical variable.

-

Negative Control: Pure POPC (Fluid phase,

). -

Experimental Model: POPC:SM:Chol (e.g., 1:1:1 molar ratio). This mixture spontaneously phase-separates into liquid-disordered (

) and liquid-ordered (

Vesicle Type Selection

| Vesicle Type | Diameter | Primary Application | Preparation Method |

| LUV (Large Unilamellar) | 100–200 nm | Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy | Extrusion |

| GUV (Giant Unilamellar) | 10–100 µm | Confocal Microscopy (Phase Separation visualization) | Electroformation |

Materials & Reagents

Lipids (Avanti Polar Lipids or equivalent):

-

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (Synthetic).[1]

-

Brain SM: Sphingomyelin (Porcine Brain) – Source of saturated chains.

-

Cholesterol: Ovine wool, >98%.

-

Fluorescent Probes (for GUVs):

-

Rho-PE (Listeria red): Partitions into

phase (disordered). -

Naphthopyrene: Partitions into

phase (ordered).

-

This compound Stock:

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

-

Storage: -20°C, protected from light (polyene structure is light-sensitive).

-

Working Conc: 1–10 mM stock.

Buffers:

-

Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

-

Electroformation Solution: 200 mM Sucrose (low ionic strength is crucial for electroformation).

Protocol A: Preparation of LUVs (Extrusion Method)

Best for: Quantitative binding studies (SPR) and bulk phase transition analysis.

Step 1: Lipid Film Formation[2]

-

Prepare lipid stock solutions in Chloroform (

) at 10 mg/mL. -

In a clean glass vial, mix lipids to the desired molar ratio.

-

Raft Mix: POPC (33%) : SM (33%) : Chol (33%).

-

-

Heronamide Incorporation (Method A - Co-dissolution): Add this compound (dissolved in MeOH) directly to the lipid mixture before drying if studying integral membrane effects.

-

Drying: Evaporate solvent under a gentle stream of Nitrogen (

) gas while rotating the vial to form a thin, uniform film. -

Vacuum Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent. Residual chloroform perturbs raft formation.

Step 2: Hydration & Freeze-Thaw[2]

-

Add Hydration Buffer to achieve a final lipid concentration of 1–5 mM.

-

Vortex vigorously for 10 minutes. The solution should appear cloudy (Multilamellar Vesicles - MLVs).

-

Freeze-Thaw Cycles (x5):

-

Freeze in liquid nitrogen (or dry ice/ethanol bath).

-

Thaw in a 50°C water bath (above the

of Sphingomyelin). -

Why? This equilibrates the solute across the lamellae and reduces lamellarity.

-

Step 3: Extrusion

-

Assemble a mini-extruder with a 100 nm polycarbonate membrane .

-

Pass the lipid suspension through the filter 11–21 times .

-

Note: The suspension must be kept above the phase transition temperature (

for SM-containing mixtures) during extrusion. Use a heating block or heat gun.

-

-

Result: Clear/translucent suspension of monodisperse LUVs.

Protocol B: Preparation of GUVs (Electroformation)

Best for: Visualizing this compound-induced domain perturbation.

Step 1: Chamber Preparation

-

Clean Indium Tin Oxide (ITO) coated glass slides with ethanol and dry with

. -

Prepare a lipid mix (POPC:SM:Chol 1:1:1) in Chloroform (1 mg/mL total lipid).[2]

-

Add 0.1 mol% Rho-PE (dye) to the mix.

-

Spread 10 µL of lipid solution gently onto the conductive side of the ITO slide.

-

Desiccate under vacuum for 1 hour.

Step 2: Electroformation

-

Assemble the chamber using a silicone spacer (O-ring) and a second ITO slide.

-

Fill the chamber with 200 mM Sucrose solution.

-

Connect electrodes to the ITO slides.

-

Apply AC Field:

-

Voltage: 1.5 V (peak-to-peak).

-

Frequency: 10 Hz.[2]

-

Temperature: 60°C (Critical: Must be above

of SM to allow mixing). -

Duration: 2 hours.

-

-

Cooling: Turn off the field and allow the chamber to cool slowly to Room Temperature (RT).

Step 3: this compound Interaction Assay

-

Harvest GUVs and dilute 1:1 into an iso-osmolar Glucose/PBS solution. (The density difference between sucrose-filled GUVs and glucose buffer allows GUVs to settle for imaging).

-

Image using Confocal Microscopy. Observe the separation of red (Rho-PE in

) and dark ( -

Addition: Add this compound (in DMSO) to the well (final conc. 1–10 µM).

-

Observation: Monitor for:

-

Loss of domain boundary sharpness.

-

Budding or fission events.

-

Total vesicle collapse (toxicity).

-

Visualization of Workflows

Figure 1: Mechanism of Action & Experimental Logic

This diagram illustrates the specific targeting of this compound and the resulting membrane perturbation.

Caption: this compound specifically targets saturated hydrocarbon chains within Sphingomyelin/Cholesterol-rich domains (Lipid Rafts), leading to measurable phase perturbation.

Figure 2: GUV Electroformation Workflow

Caption: Step-by-step electroformation protocol. Note the high-temperature step (Step 4) is critical for mixing Sphingomyelin and Cholesterol before phase separation occurs upon cooling.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No GUVs formed | Ionic strength too high | Ensure hydration buffer is pure Sucrose (no salts). Salts shield the electric field. |

| Lipid precipitation | Temperature < | Keep all equipment (syringes, extruder) >50°C when working with SM/Chol. |

| No Domains observed | Oxidation of lipids | Use fresh lipids. Store under Argon.[8] |

| Heronamide precipitates | Solubility limit exceeded | Do not exceed 1% v/v DMSO in the final buffer. Titrate concentration slowly. |

References

-

Sugiyama, Y., et al. (2014). "Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes."[9] Journal of the American Chemical Society.

-

Hamamoto, H., & Sekimizu, K. (2016). "this compound: A Polyene Macrolactam Targeting Membrane Lipids." The Journal of Antibiotics.

-

Veatch, S. L., & Keller, S. L. (2003). "Separation of Liquid Phases in Giant Vesicles of Ternary Mixtures of Phospholipids and Cholesterol." Biophysical Journal.

-

Avanti Polar Lipids. "Preparation of Liposomes." Technical Support Guides.

-

Walde, P., et al. (2010). "Preparation of Giant Unilamellar Vesicles." Encyclopedia of Surface and Colloid Science.

Sources

- 1. rsc.org [rsc.org]

- 2. Liposomes: Protocol [inanobotdresden.github.io]

- 3. Effects of Lipid Composition and Phase on the Membrane Interaction of the Prion Peptide 106–126 Amide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of ceramides with phosphatidylcholine, sphingomyelin and sphingomyelin/cholesterol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid preparation of giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]

- 7. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Procedures for Chemical Derivatization of Polyene Macrolactams

Abstract

Polyene macrolactams (PMLs) represent a structurally diverse class of natural products, primarily produced by actinomycetes, exhibiting a wide array of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1][2][3] The characteristic structure of PMLs features a large lactam ring (16-34 members) containing a conjugated polyene system and various functional groups like hydroxyls, methyls, and sometimes glycosidic linkages or fatty acid chains.[4][5] This inherent structural complexity provides multiple reactive sites for chemical modification. Derivatization of the core PML scaffold is a critical strategy for modulating their physicochemical properties, enhancing bioactivity, improving stability, and generating novel analogues for drug discovery programs. This guide provides a detailed overview of key chemical derivatization procedures applicable to polyene macrolactams, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

The chemical derivatization of natural products like PMLs serves two primary objectives: analytical enhancement and scaffold diversification .

-